

Technical Guide: Spectroscopic Profiling of dl-Alanyl-dl-valine

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Compound of Interest

Compound Name: *dl-Alanyl-dl-valine*

CAS No.: 3303-46-6

Cat. No.: B7798921

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[1][2]

Part 1: Executive Summary & Stereochemical Context

In drug discovery, dipeptides like Alanyl-valine (Ala-Val) serve as fundamental model systems for studying peptide bond stability, transport kinetics (e.g., PEPT1 transporter), and formulation stability.[2]

The "dl-dl" Critical Distinction: Unlike pure L-Alanyl-L-Valine, the designation **dl-Alanyl-dl-valine** implies a synthetic mixture derived from racemic precursors (DL-Alanine and DL-Valine).

[1][2] This results in a statistical distribution of four stereoisomers:

- L-Ala-L-Val (Enantiomer Pair A)
- D-Ala-D-Val (Enantiomer Pair A)
- L-Ala-D-Val (Enantiomer Pair B - Diastereomer)[1][2]
- D-Ala-L-Val (Enantiomer Pair B - Diastereomer)

Analytical Implication: While Enantiomer Pair A and Pair B are enantiomers within their pairs, Pair A and Pair B are diastereomers of each other.[2] In achiral environments (standard NMR

solvents, IR matrices), diastereomers exhibit distinct physical properties. Consequently, high-resolution spectroscopy (NMR) will often display signal doubling or broadening, representing the superposition of these two distinct diastereomeric populations.[2] This guide addresses the interpretation of these complex spectra.

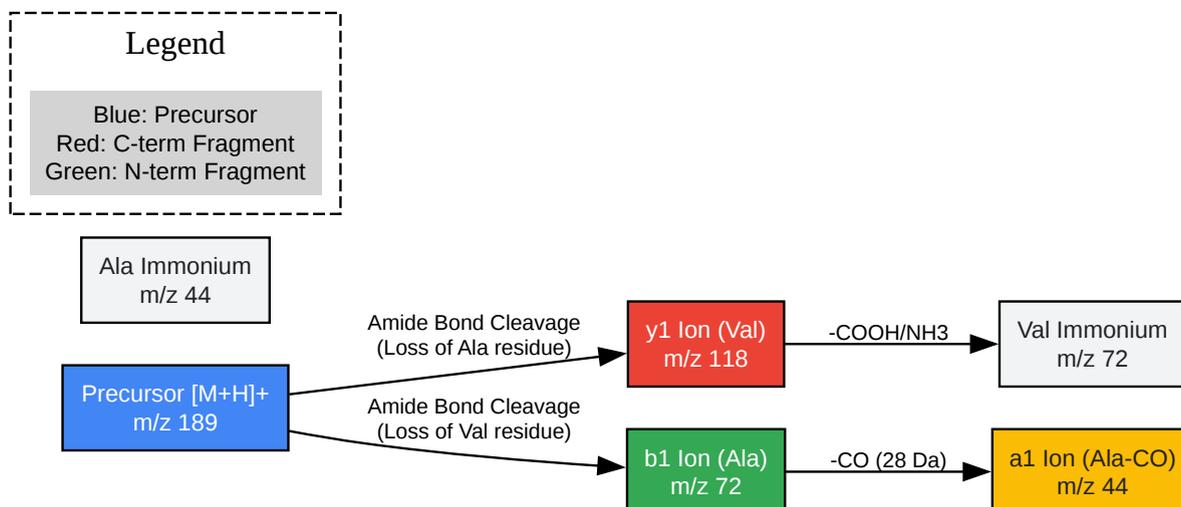
Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for sequence confirmation.[2][3] Unlike NMR, standard MS/MS (CID/HCD) does not readily distinguish between stereoisomers, making the fragmentation pattern universal for the dl-dl mixture.[2]

Ionization & Fragmentation Logic[2]

- Ionization Mode: ESI (+) or MALDI (+).
- Precursor Ion:
[\[2\]](#)
- Key Fragmentation Pathways:
 - y-type ions: Charge retention on the C-terminus (Valine).[1][2][3]
 - b-type ions: Charge retention on the N-terminus (Alanine).[1][2][3]
 - Immonium ions: Diagnostic low-mass ions for specific amino acid residues.[1][2][3]

Fragmentation Topology (Graphviz)



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Caption: ESI-MS/MS fragmentation pathway for Alanyl-valine. Note that the b1 ion for Alanine (m/z 72) is isobaric with the Valine immonium ion.

Mass Spectrum Data Table

Ion Type	m/z (Monoisotopic)	Origin / Mechanism	Interpretation Notes
[M+H] ⁺	189.12	Protonated Molecular Ion	Base peak in soft ionization.[1][2][3]
[M+Na] ⁺	211.10	Sodium Adduct	Common in glass-stored samples.[1][2][3]
y1	118.08		Diagnostic for C-terminal Valine.[1][2][3]
b1	72.04		Diagnostic for N-terminal Alanine.[1][2][3]
Immonium (Val)	72.08		Critical: Isobaric with b1.[2][3] High-res MS required to distinguish (Mass defect: b1=72.044 vs Imm=72.081).
a1	44.05		Loss of CO from b1 ion.[1][2][3]

Part 3: Infrared Spectroscopy (IR)

IR analysis of the solid state (KBr pellet or ATR) is sensitive to the crystal lattice. For **dl-Alanyl-dl-valine**, the zwitterionic form is dominant.[1][2][3]

Expert Insight: In a racemic/diastereomeric mixture, the crystal packing is less ordered than in pure enantiomeric crystals. This often leads to broadening of the Amide A and Amide I/II bands compared to the pure L-L isomer.

Band Assignment Table (Solid State)

Frequency ()	Assignment	Functional Group	Structural Insight
3400 - 3250	Amide A	N-H Stretch	Broad band indicating H-bonding network.[1][2][3]
3100 - 2800	C-H Stretch	Alkyl ()	Overlap of Ala methyl and Val isopropyl signals.[2]
1680 - 1640	Amide I	Stretch	Diagnostic for peptide bond.[1][2][3] Zwitterionic character may shift this lower.
1610 - 1550	Amide II	N-H Bend / C-N Stretch	"Mixed" mode vibration; sensitive to conformation.
1550 - 1480	Bend	Ammonium (N-term)	Characteristic of zwitterionic amino acids/peptides.
1420 - 1380	Sym.[1][2][3] Stretch	Carboxylate (C-term)	Confirms deprotonated C-terminus (Zwitterion). [1][2][3]

Part 4: NMR Spectroscopy (The Diastereomeric Challenge)

This is the most complex aspect of analyzing **dl-Alanyl-dl-valine**.[\[1\]\[2\]\[3\]](#)

The Diastereomeric Effect: Because you have a mixture of (L,L)/(D,D) and (L,D)/(D,L) pairs:

- Enantiomers (e.g., L,L vs D,D) have identical NMR spectra in achiral solvents (

, DMSO-

).[2]

- Diastereomers (e.g., L,L vs L,D) have different NMR spectra.[2]
- Result: You will observe two sets of signals for each proton environment (unless accidental overlap occurs). The ratio of integrals depends on the synthetic ratio of the starting materials (usually 1:1).

Predicted NMR Data (DMSO- , 400 MHz)

Values are approximate and represent the split signals expected in a 1:1 diastereomeric mixture.

Proton (Residue)	Chemical Shift (, ppm)	Multiplicity	Integral	Assignment Logic
NH (Amide)	8.15 / 8.25	Doublet (x2)	1H	Distinct amide environments for L-L vs L-D isomers.[1][2]
(N-term)	~8.0 (Broad)	Broad Singlet	3H	Rapid exchange; often merged.[2][3]
-CH (Val)	4.15 / 4.20	DD (x2)	1H	Chiral center adjacent to COOH.[2][3] Sensitive to diastereomerism.
-CH (Ala)	3.90 / 3.95	Quartet (x2)	1H	Chiral center adjacent to .
-CH (Val)	2.05	Multiplet	1H	Isopropyl methine.[2]
- (Ala)	1.25 / 1.28	Doublet (x2)	3H	Methyl group of Alanine.[2][3]
- (Val)	0.90 - 0.95	Doublets (x4)	6H	Valine methyls are diastereotopic and sensitive to the peptide isomerism.[2]

Solvent Note: In

, the Amide NH and

signals will disappear due to deuterium exchange (H/D exchange). The

-CH signals will shift slightly upfield.[1][2][3]

NMR Highlights

- Carbonyls: Expect splitting in the 170-175 ppm region (Peptide bond CO and Carboxyl CO).
[1][2][3]
- Aliphatics: The Valine methyl carbons (18-19 ppm) and Alanine methyl (17 ppm) will likely show double peaks, confirming the presence of diastereomers.

Part 5: Experimental Protocols

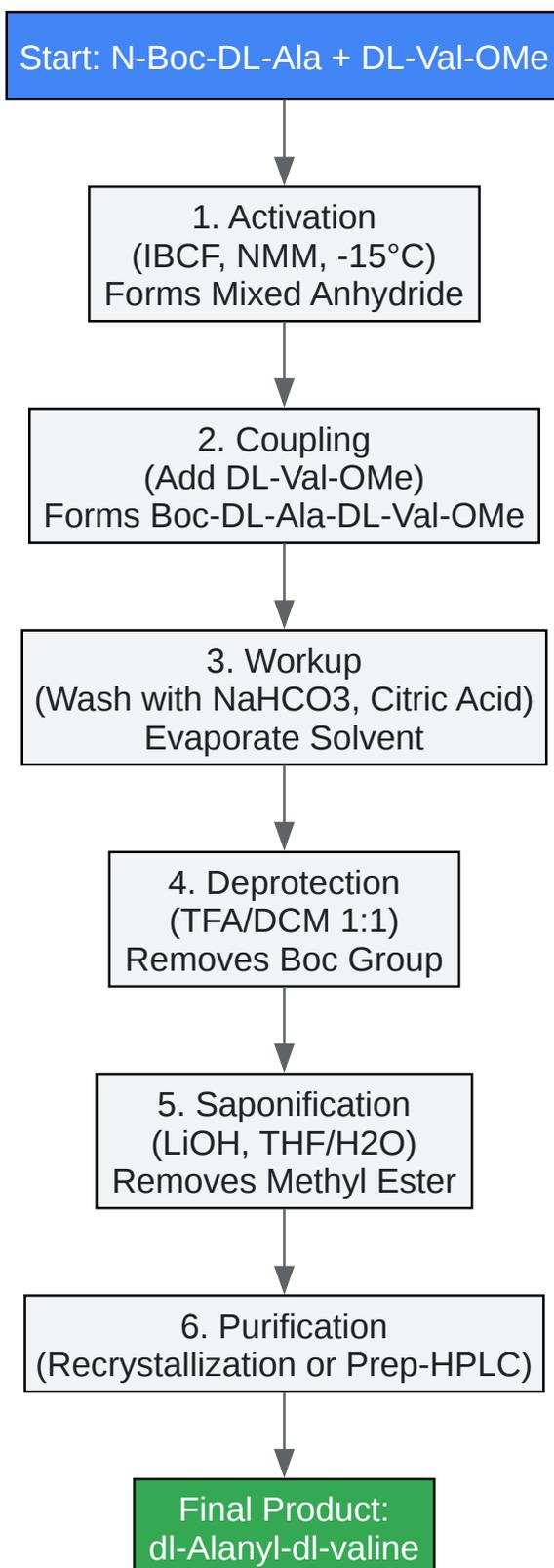
Synthesis of dl-Alanyl-dl-valine (Mixed Anhydride Method)

Objective: To synthesize the diastereomeric mixture for analytical standard generation.

Materials:

- N-Boc-DL-Alanine[1][2]
- DL-Valine Methyl Ester HCl[1][2]
- Isobutyl chloroformate (IBCF)
- N-Methylmorpholine (NMM)[1][2]
- Solvents: THF, DCM, TFA.[2]

Workflow (Graphviz):



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Caption: Step-by-step chemical synthesis workflow for generating **dl-Alanyl-dl-valine**.

Sample Preparation for NMR

- Solvent Selection: Use DMSO-

for full proton assignment (to see NH signals).[1][2][3] Use

with 0.1% TSP (internal standard) for quantitative purity analysis.

- Concentration: Dissolve 5-10 mg of peptide in 600

of solvent.

- pH Adjustment (

): The chemical shifts of zwitterions are pH-dependent.[1][2][3] Adjust pD to ~6.0-7.0 using NaOD/DCl for consistent results.

Part 6: References

- NIST Mass Spectrometry Data Center. (2023).[2][3] **dl-Alanyl-dl-valine** Mass Spectrum. National Institute of Standards and Technology.[1][2][3] [Link\[2\]](#)
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- Silverstein, R. M., et al. (2014).[2][3] *Spectrometric Identification of Organic Compounds*. 8th Edition. Wiley.[1][2][3][5] (Standard reference for diastereomeric NMR splitting).

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Sources

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- [2. dl-Alanyl-dl-valine \[webbook.nist.gov\]](#)
- [3. DL-Ala-DL-Val | C8H16N2O3 | CID 137276 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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